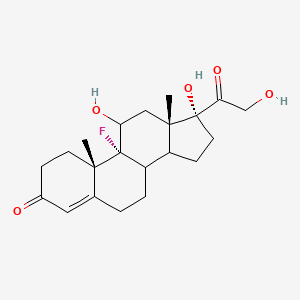
9alpha-Fludrocortisone;9alpha-Fluorcortisol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid properties. It is primarily used in the treatment of adrenocortical insufficiency, such as Addison’s disease, and salt-losing adrenogenital syndrome . Fludrocortisone mimics the action of aldosterone, a naturally occurring hormone, by promoting sodium retention and potassium excretion, thereby helping to maintain blood pressure and fluid balance .
Preparation Methods
Fludrocortisone is synthesized through a series of chemical reactions starting from a steroid nucleus. The synthetic route typically involves the fluorination of a corticosteroid precursor at the 9α position, followed by various hydroxylation and oxidation steps to achieve the desired structure . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification and validation of the final product .
Chemical Reactions Analysis
Fludrocortisone undergoes several types of chemical reactions, including:
Oxidation: Fludrocortisone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: The fluorine atom at the 9α position can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dehydrogenated derivatives of fludrocortisone .
Scientific Research Applications
Fludrocortisone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and pharmacology.
Biology: Fludrocortisone is employed in research on electrolyte balance and renal function.
Mechanism of Action
Fludrocortisone exerts its effects by binding to mineralocorticoid receptors in the kidneys. This binding leads to alterations in DNA transcription and the translation of proteins that increase the density of sodium channels on the apical side of renal tubule cells and Na⁺/K⁺-ATPase on the basolateral side . These changes result in increased sodium reabsorption, elevated plasma sodium concentrations, and consequently, increased blood pressure .
Comparison with Similar Compounds
Fludrocortisone is often compared with other corticosteroids such as hydrocortisone, prednisone, and aldosterone:
Hydrocortisone: While both fludrocortisone and hydrocortisone are used to treat adrenal insufficiency, fludrocortisone has a stronger mineralocorticoid effect.
Fludrocortisone’s uniqueness lies in its potent mineralocorticoid activity combined with moderate glucocorticoid effects, making it a versatile therapeutic agent .
Properties
Molecular Formula |
C21H29FO5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14?,15?,16?,18-,19-,20-,21-/m0/s1 |
InChI Key |
AAXVEMMRQDVLJB-KAIZTLSGSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















